tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target for synthetic chemists .
Preparation Methods
The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the desymmetrization of achiral tropinone derivatives. This method allows for the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in the synthesis of tropane alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as:
Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane: This compound has an amino group instead of a hydroxyl group.
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: This compound has a methanol group instead of a hydroxyl group.
The uniqueness of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
LJZKCLOQMYZAGC-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.